molecular formula C15H18N2O3S B7878038 1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid

1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid

Cat. No.: B7878038
M. Wt: 306.4 g/mol
InChI Key: UDMDVTJLVIUOTB-UHFFFAOYSA-N
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Description

1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of 1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced by reacting the benzothiazole derivative with a piperidine derivative under suitable conditions. This step often involves nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the benzothiazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified benzothiazole or piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(6-Ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid can be compared with other benzothiazole derivatives to highlight its uniqueness:

Properties

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-2-20-11-5-6-12-13(8-11)21-15(16-12)17-7-3-4-10(9-17)14(18)19/h5-6,8,10H,2-4,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMDVTJLVIUOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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